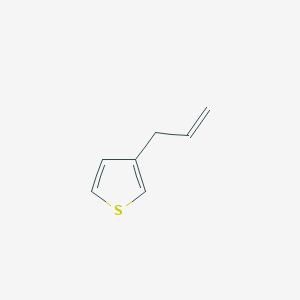

3-Allylthiophene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

33934-92-8 |

|---|---|

Molecular Formula |

C7H8S |

Molecular Weight |

124.21 g/mol |

IUPAC Name |

3-prop-2-enylthiophene |

InChI |

InChI=1S/C7H8S/c1-2-3-7-4-5-8-6-7/h2,4-6H,1,3H2 |

InChI Key |

NYAXLWYPCFGKJQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CSC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Allylthiophene and Its Precursors

Regioselective Functionalization Strategies for Thiophene (B33073) Rings

The inherent electronic properties of the thiophene ring favor electrophilic substitution and metalation at the C2 and C5 positions due to the stabilizing effect of the sulfur atom on adjacent carbanionic or cationic intermediates. sinica.edu.tw Consequently, achieving functionalization selectively at the C3 or C4 position requires specialized strategies that can override this natural reactivity pattern.

One of the most powerful techniques is directed ortho metalation (DoM), where a directing metalation group (DMG) at a specific position guides a strong base to deprotonate an adjacent C-H bond. uni-muenchen.de For C3-functionalization, a DMG would be placed at either the C2 or C4 position. Another significant approach involves the use of sterically hindered amide bases, such as lithium chloride-solubilized 2,2,6,6-tetramethylpiperidide (TMP) bases (e.g., TMPMgCl·LiCl), which can selectively deprotonate less accessible positions on the thiophene ring. researchgate.net Furthermore, iridium-catalyzed borylation has shown high regioselectivity in synthesizing functionalized thiophenes, which can then serve as precursors in cross-coupling reactions. researchgate.net These methods generate key intermediates, such as 3-halothiophenes or 3-thienyl organometallics, poised for the introduction of the allyl moiety. uni-muenchen.deresearchgate.net

Cross-Coupling Reactions for Allyl Moiety Introduction

Palladium- and nickel-catalyzed cross-coupling reactions are cornerstone methodologies for forming carbon-carbon bonds and are widely employed for the synthesis of substituted thiophenes. acs.orgresearchgate.net These reactions typically involve coupling an organometallic reagent with an organic halide. wikipedia.orgwikipedia.org For the synthesis of 3-allylthiophene, this can be achieved by coupling a 3-thienyl derivative with an allyl partner or a 3-halothiophene with an allyl-metal reagent.

The Suzuki-Miyaura coupling is a versatile reaction that pairs an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. wikipedia.orglibretexts.org The synthesis of this compound can be approached by reacting a 3-thienylboronic acid or ester with an allyl halide. This reaction is valued for the stability and low toxicity of the organoboron reagents. libretexts.org The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the allyl halide, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the product. wikipedia.org Nickel catalysts can also be employed, sometimes offering advantages for less reactive substrates like aryl chlorides. tcichemicals.comajol.info

Table 1: Examples of Suzuki-Miyaura Coupling for C-C Bond Formation This table presents generalized conditions and representative examples analogous to the synthesis of allyl-heterocycles.

| Thiophene Precursor | Allyl Partner | Catalyst | Base | Solvent | Yield |

| 3-Thienylboronic acid | Allyl bromide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Good |

| 2-Bromo-3-methylthiophene | Allylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | K₃PO₄ | Dioxane | High |

| 3-Bromothiophene (B43185) | Potassium allyltrifluoroborate | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | Good-High |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It is a powerful method that allows for the coupling of sp², sp³, and sp carbon centers. wikipedia.org For this compound, this can be realized by reacting a 3-thienylzinc halide with an allyl halide or, alternatively, coupling 3-halothiophene with an allylzinc reagent. beilstein-journals.orgorgsyn.org Organozinc reagents exhibit high functional group tolerance, and the reactions often proceed under mild conditions with high efficiency. organic-chemistry.orgnumberanalytics.com The catalytic mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence. illinois.edu

Table 2: Examples of Negishi Coupling for Allylation This table illustrates typical reaction partners and conditions for Negishi-type allylations.

| Thiophene Precursor | Allyl Partner | Catalyst | Solvent | Yield |

| 3-Iodothiophene | Allylzinc bromide | Pd(PPh₃)₄ | THF | High |

| 3-Thienylzinc chloride | Allyl bromide | Ni(dppe)Cl₂ | THF | Good |

| 2,5-Diiodothiophene (selective) | Allylzinc chloride | Zn, LiCl | THF | 87% (for allylation step) beilstein-journals.org |

The Stille coupling utilizes an organotin (stannane) reagent coupled with an organic halide or triflate, catalyzed by palladium. wikipedia.orgnumberanalytics.com A common route to this compound via this method involves the reaction of allyltributylstannane (B1265786) with 3-bromothiophene or 3-iodothiophene. jcu.edu.au Organostannanes are stable and tolerant of a wide variety of functional groups, but their toxicity is a notable drawback. wikipedia.org The mechanism proceeds through the conventional catalytic cycle, with the transmetalation step involving the transfer of the allyl group from tin to the palladium center. numberanalytics.comnumberanalytics.com

Table 3: Examples of Stille Coupling for Allylation of Heterocycles This table shows representative components for the Stille allylation of (hetero)aryl halides.

| Thiophene Precursor | Allyl Partner | Catalyst | Solvent | Additive | Yield |

| 3-Bromothiophene | Allyltributylstannane | Pd(PPh₃)₄ | Toluene | None | Good-High |

| 3-Iodothiophene | Allyltributylstannane | PdCl₂(PPh₃)₂ | DMF | CuI | High |

| 5-Bromo-3-alkyl-2,2'-bithiophene | 2-(Tributylstannyl)thiophene | Pd₂dba₃/P(o-Tol)₃ | Chlorobenzene | None | Ratio dependent jcu.edu.au |

The Kumada coupling, one of the earliest cross-coupling methods, employs a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium. wikipedia.org The synthesis of this compound can be achieved by reacting 3-thienylmagnesium bromide with an allyl halide, such as allyl chloride or bromide. jcu.edu.au This method is highly effective for alkylations of the thiophene core. jcu.edu.au Due to the high reactivity of Grignard reagents, the tolerance of sensitive functional groups is limited compared to other coupling methods. youtube.com The reaction mechanism involves oxidative addition, transmetalation with the Grignard reagent, and reductive elimination. wikipedia.org An improved process for preparing 3-alkylthiophenes uses 2-methyl tetrahydrofuran (B95107) as a solvent to achieve higher yields and minimize side products. google.com

Table 4: Examples of Kumada Coupling for Alkylation/Allylation This table outlines typical conditions for Kumada-type reactions on thiophene halides.

| Thiophene Precursor | Grignard Reagent | Catalyst | Solvent | Yield |

| 3-Bromothiophene | Allylmagnesium bromide | Ni(dppp)Cl₂ | Diethyl ether | >90% |

| 3-Chlorothiophene | Allylmagnesium chloride | Pd(OAc)₂ / PCy₃ | 2-Me-THF | High |

| 2-Bromo-3-alkylthiophene | Arylmagnesium bromide | Ni(dppp)Cl₂ | THF | 50% jcu.edu.au |

Stille Coupling Methods

Allylation via Organometallic Reagents

Direct allylation can be accomplished by first generating a nucleophilic organometallic thiophene species, followed by quenching with an allyl electrophile. This two-step, one-pot procedure is a straightforward alternative to cross-coupling reactions. researchgate.net The process typically begins with the deprotonation of thiophene or a substituted thiophene using a strong base like n-butyllithium (n-BuLi) or a Hauser base (R₂NMgX). sinica.edu.twresearchgate.net This generates a highly reactive thienyllithium or thienylmagnesium intermediate. Subsequent addition of an allyl halide, such as allyl bromide, results in the formation of the C-C bond to yield this compound. beilstein-journals.org The regioselectivity of the initial metalation step is crucial and can be controlled by the choice of base, solvent, and any directing groups present on the thiophene ring. sinica.edu.twuni-muenchen.de

Direct C-H Allylation of Thiophenes

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional methods that require pre-functionalized starting materials. nih.gov The direct allylation of unactivated C–H bonds, in particular, represents a significant advancement for generating molecular complexity. nih.gov While direct C-H arylation of thiophenes is a well-established method, often utilizing transition metal catalysts to couple aryl halides with the thiophene core, the direct allylation presents unique challenges. organic-chemistry.orgunipd.it

The direct allylation of a thiophene C(sp2)–H bond is a highly desirable transformation. Research in the broader field of C-H activation has developed photocatalytic methods for the direct allylation of unactivated C(sp3)‒H bonds, which showcases the potential for similar transformations on C(sp2)-H bonds found in heterocycles like thiophene. nih.gov These reactions often employ a combination of a photocatalyst and a nickel catalyst to achieve the desired C-C bond formation. nih.gov The development of such methods for thiophenes would bypass the need for halogenated thiophene precursors, thus simplifying the synthetic sequence and reducing waste.

Rearrangement-Based Synthetic Pathways

Molecular rearrangements offer a sophisticated approach to synthesis, allowing for the construction of complex molecular architectures from simpler precursors through the intramolecular migration of atoms or groups. nptel.ac.in For the synthesis of this compound, the thio-Claisen rearrangement is a particularly relevant and powerful strategy. sethanandramjaipuriacollege.in This reaction is the sulfur analog of the well-known Claisen rearrangement and involves a researchgate.netresearchgate.net-sigmatropic shift of an allyl vinyl sulfide, which can be generated from a thiophene precursor. sethanandramjaipuriacollege.in

The thio-Claisen rearrangement generally proceeds under milder conditions compared to its oxygen and nitrogen counterparts, which is attributed to the relative weakness of the C-S bond. sethanandramjaipuriacollege.in The mechanism is believed to be a concerted process that proceeds through a cyclic transition state, often favoring a chair-like conformation for steric reasons. sethanandramjaipuriacollege.in This inherent mechanistic pathway provides excellent opportunities for stereoselectivity. sethanandramjaipuriacollege.in In some cases, the reaction can be foiled by other rapid intramolecular rearrangements, highlighting the need for precise control over reaction conditions. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comepa.gov This involves developing environmentally friendly alternatives, increasing energy efficiency, and minimizing waste. epa.govmlsu.ac.in

Catalyst Development for Sustainable Synthesis

Recent advancements include the development of single-atom catalysts (SACs), which maximize the use of every metal atom and offer highly active and well-defined reaction sites. nus.edu.sg For instance, artful single-atom catalysts (ASACs) have been developed that are highly effective and versatile for cross-coupling reactions, a key transformation in chemical manufacturing. nus.edu.sg These catalysts can be produced in large quantities and demonstrate excellent stability and high yields, making them suitable for industrial-scale synthesis. nus.edu.sg The application of such novel catalytic systems to the synthesis of this compound could significantly reduce the environmental impact.

Solvent-Free and Aqueous Medium Approaches

Organic solvents are a major contributor to chemical waste. Consequently, developing synthetic routes that operate in greener media, such as water, or under solvent-free conditions is a key goal of green chemistry. researchgate.netdergipark.org.tr

Solvent-free reactions, conducted by mixing neat reactants, often with grinding or heating, can lead to higher reaction rates due to increased reactant concentration and can simplify product purification. chemistrydocs.comijpsr.com Numerous procedures, including the synthesis of various heterocyclic compounds, have been successfully adapted to solvent-free conditions, often resulting in high yields and operational simplicity. rsc.orgchemmethod.comresearchgate.net

While many organic compounds have poor solubility in water, aqueous synthesis is still a viable green alternative. dergipark.org.tr The use of ultrasound in conjunction with aqueous or solvent-free systems can further enhance reaction rates and yields, providing an eco-friendly methodology for synthesizing bioactive compounds. researchgate.net

Chemo- and Regioselectivity Control in this compound Synthesis

Selectivity is a critical concept in organic synthesis, dictating the outcome of a reaction when a molecule has multiple reactive sites. oxfordsciencetrove.comChemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at a specific position on a molecule. slideshare.netpurechemistry.org

Controlling the regioselectivity in the synthesis of this compound is paramount. The thiophene ring has two distinct C-H bonds available for functionalization: those at the C2 and C5 positions, and those at the C3 and C4 positions. The C2 and C5 positions are generally more reactive towards electrophilic substitution. Therefore, achieving substitution at the C3 position requires specific strategies. This can involve:

Use of Directing Groups: Installing a temporary functional group on the thiophene ring that directs the incoming allyl group to the C3 position.

Mechanism-Based Selectivity: Employing reactions like the thio-Claisen rearrangement, where the inherent mechanism dictates the final position of the allyl group. sethanandramjaipuriacollege.in

Catalyst Control: Using a catalyst that selectively activates the C3-H bond.

Chemoselectivity becomes important when the starting materials contain other reactive functional groups. oxfordsciencetrove.compurechemistry.org The reaction conditions and reagents must be chosen carefully to ensure that only the desired transformation occurs, leaving other parts of the molecule intact. beilstein-journals.org The ability to selectively functionalize complex molecules is essential for efficient synthesis. purechemistry.org

Scalable Synthesis and Process Optimization for this compound

Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires rigorous process optimization. biopharminternational.comendress.com The goal is to develop a robust, safe, and economically viable process that consistently produces the target compound with high yield and purity. biopharminternational.com

A key technology for scalable synthesis is continuous flow chemistry. unipd.it Instead of large batches, reactants are continuously pumped through a reactor, such as a heated tube or a packed-bed column. unipd.it This approach offers several advantages:

Enhanced Safety: Smaller reaction volumes at any given time reduce the risks associated with highly exothermic or hazardous reactions.

Precise Control: Parameters like temperature, pressure, and reaction time (residence time) can be controlled with high precision, leading to better consistency and fewer side products. unipd.it

Improved Efficiency: Mass and heat transfer are significantly more efficient in the small dimensions of a flow reactor. unipd.it

Scalability: Production can be scaled up by simply running the process for a longer duration or by using parallel reactors.

The direct arylation of thiophenes has been successfully adapted to a continuous flow process using a packed-bed reactor containing the base. This method achieved high productivity and demonstrated the feasibility of scaling up C-H functionalization reactions. unipd.it Applying such process optimization techniques, including machine learning algorithms to predict yields and identify anomalies, is crucial for the efficient and large-scale manufacturing of this compound. bakerhughes.comprimetals.com

Reactivity and Mechanistic Investigations of 3 Allylthiophene

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). The sulfur atom can stabilize the cationic intermediate (the sigma complex) through its lone pairs. In 3-substituted thiophenes, the nature of the substituent at the 3-position dictates the regioselectivity of the substitution. The allyl group is an alkyl group, which is weakly electron-donating and thus activates the thiophene ring towards electrophilic attack. It directs incoming electrophiles primarily to the C2 and C5 positions, which are ortho and para to the sulfur atom, respectively. Attack at the C2 position is generally favored due to the formation of a more stable resonance intermediate where the positive charge can be delocalized onto the sulfur atom without disrupting the dienyl system. Attack at the C5 position is also significant, while substitution at the C4 position is typically minor.

The halogenation of thiophene and its derivatives is a common electrophilic substitution reaction. For activated systems like 3-allylthiophene, mild halogenating agents are typically sufficient. The reaction proceeds by the generation of an electrophilic halogen species that attacks the thiophene ring.

While specific studies detailing the halogenation of this compound are not extensively documented in readily available literature, the expected reaction pathway follows the general principles of electrophilic substitution on 3-alkylthiophenes. The reaction is predicted to show high regioselectivity for the C2 position, followed by the C5 position. Common reagents for this transformation include N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in solvents like tetrahydrofuran (B95107) (THF) or carbon tetrachloride (CCl₄), which provide a controlled source of electrophilic halogen. The use of elemental bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst like FeCl₃ or AlCl₃ is also possible but may lead to over-halogenation or side reactions due to the higher reactivity. wikipedia.org

Nitration and sulfonation introduce nitro (–NO₂) and sulfonic acid (–SO₃H) groups, respectively, onto the thiophene ring. These reactions require strong electrophiles and are often carried out under harsh acidic conditions, which can be problematic for the sensitive thiophene ring, leading to degradation or polymerization. organicchemistrytutor.com

Nitration: The nitration of thiophenes must be conducted under carefully controlled, mild conditions to prevent explosive side reactions. researchgate.netsavemyexams.com Standard nitrating mixtures like concentrated nitric acid and sulfuric acid are often too strong. Milder reagents such as acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (B81430) are preferred. For 3-alkylthiophenes, nitration is expected to occur predominantly at the C2 or C5 position. Studies on poly(3-hexylthiophene) show that nitration can proceed to near-completion at the 4-position of the thiophene unit within the polymer chain (equivalent to the 5-position of the monomer), using fuming nitric acid at 0°C. researchgate.net This suggests that this compound would also be nitrated at the positions adjacent to the sulfur atom.

Sulfonation: Sulfonation of thiophenes is typically achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) or a complex of sulfur trioxide with a weaker base like pyridine (B92270) (SO₃·py). mdpi.com The reaction is generally reversible. For 3-alkylthiophenes, sulfonation introduces the sulfonic acid group at the C2 or C5 position. The direct sulfonation of poly(3-alkylthiophenes) has been used to create water-soluble conducting polymers, demonstrating the viability of this reaction on the substituted thiophene ring. mdpi.comgoogle.com

Friedel-Crafts reactions are fundamental C-C bond-forming processes in aromatic chemistry. masterorganicchemistry.com

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the thiophene ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). derpharmachemica.comgoogle.combyjus.com Thiophenes are highly reactive in acylation, often proceeding with high yield and regioselectivity. derpharmachemica.com For this compound, acylation is expected to occur almost exclusively at the C5 position, as the C2 position is more sterically hindered by the adjacent allyl group. A patent describing the acylation of 2-substituted 3-alkylthiophenes confirms that the reaction proceeds at the 5-position under standard Friedel-Crafts conditions. google.com

A related and often milder method for introducing a formyl group (–CHO) is the Vilsmeier-Haack reaction . jk-sci.comwikipedia.org This reaction uses a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). For 3-substituted thiophenes, formylation occurs preferentially at the C2 or C5 position. For instance, 3-methoxybenzo[b]thiophene undergoes formylation at the 2-position under moderate conditions. rsc.org Given the electronic and steric properties of this compound, Vilsmeier-Haack formylation would likely yield a mixture of this compound-2-carbaldehyde and this compound-5-carbaldehyde.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. byjus.commt.com It is generally less useful for thiophenes than acylation because the strong activating nature of the alkyl group can lead to polyalkylation. Furthermore, the carbocation intermediates are prone to rearrangement, leading to a mixture of products. Due to these limitations, specific studies on the Friedel-Crafts alkylation of this compound are not prevalent.

Nitration and Sulfonation Studies

Reactions Involving the Allyl Group

The allyl group of this compound provides a reactive handle for a wide range of chemical transformations, independent of the aromatic ring's chemistry. One of the most powerful of these is olefin metathesis.

Olefin metathesis is a reaction that involves the cutting and reorganizing of C=C double bonds between two alkene molecules, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalysts). apeiron-synthesis.comuwindsor.ca This reaction has become a cornerstone of modern organic synthesis due to its high functional group tolerance and efficiency in forming new C=C bonds. sigmaaldrich.comresearchgate.net The terminal double bond of the allyl group in this compound is an excellent substrate for metathesis reactions, including cross-metathesis with other olefins and ring-closing metathesis (RCM).

Ring-closing metathesis (RCM) is an intramolecular variant of olefin metathesis that is exceptionally effective for synthesizing cyclic compounds, including large macrocycles. thieme-connect.comlibretexts.orgharvard.edu The general strategy involves synthesizing a precursor molecule that contains two terminal alkene functionalities. In the context of this compound, this is achieved by introducing a second olefin-containing chain elsewhere on the thiophene ring (e.g., at the C2 or C4 position). Exposure of this diene precursor to a metathesis catalyst, such as a second-generation Grubbs' catalyst, initiates an intramolecular reaction that forms a new double bond, closing the ring and releasing ethylene (B1197577) gas as a byproduct. researchgate.net

This methodology has been successfully employed to create novel thiophene-fused macrocycles. Research has shown that diene precursors can be cyclized to form macrocyclic enediyne systems, demonstrating the power of RCM in constructing complex molecular architectures. spbu.ru The efficiency of the macrocyclization depends on several factors, including the choice of catalyst, solvent, reaction temperature, and the concentration of the substrate (high dilution conditions are often used to favor the intramolecular reaction over intermolecular polymerization).

Below is a table summarizing representative conditions for RCM reactions to form thiophene-containing macrocycles, based on published research findings.

| Substrate Type | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Ring Size | Reference |

| Thiophene-fused diene | Grubbs' II (7 mol%) | Dichloromethane | Reflux | - | 12 | |

| Tripeptide diene | Hoveyda-I | Dichloromethane | 40 | 87 | 15 | libretexts.org |

| Thioether diene | Grubbs' II | Toluene | 120 | 94 | - | libretexts.org |

| Quinoxaline-based diene | Zhan-1B | Toluene | 80 | 91 | 15 | libretexts.org |

Table 1: Examples of Reaction Conditions for Ring-Closing Metathesis (RCM) to Form Macrocycles. Note: Yields and conditions are specific to the substrates studied in the cited literature and serve as illustrative examples of the methodology.

Olefin Metathesis and Transformations

Cross-Metathesis (CM) with Varied Olefins

Cross-metathesis (CM) is a powerful catalytic reaction that involves the exchange of substituents between two alkenes. organic-chemistry.org In the case of this compound, this reaction allows for the modification of the allyl side chain by reacting it with other olefins in the presence of a catalyst, typically a ruthenium-based complex like Grubbs' catalyst. organic-chemistry.orgd-nb.info The reaction proceeds through a series of metallacyclobutane intermediates, leading to the formation of new olefinic products and the release of ethene. illinois.edu

The selectivity of the cross-metathesis reaction is influenced by the nature of the reacting olefins. illinois.edu Olefins can be categorized into different types based on their reactivity and tendency to homodimerize. illinois.educaltech.edu For instance, Type I olefins readily undergo homodimerization, while Type III olefins are less prone to self-coupling but can effectively react with other olefin types. caltech.edu This differential reactivity can be exploited to favor the desired cross-coupled product over homodimeric byproducts. illinois.edu

Studies have shown the successful cross-metathesis of vinylsilanes with various olefins, including allyl derivatives, using Grubbs' catalyst. d-nb.info This suggests that this compound could be a viable substrate for CM reactions with a range of functionalized olefins, providing access to a diverse library of substituted thiophene derivatives. The reaction conditions are generally mild and tolerate a variety of functional groups. illinois.edu

Table 1: Cross-Metathesis of this compound with Various Olefins

| Olefin Partner | Catalyst | Product | Potential Outcome |

| Ethylene (Ethenolysis) | Grubbs' Catalyst | 3-Vinylthiophene | Chain-shortened product |

| Styrene (B11656) | Grubbs' Catalyst | 3-(3-Phenylprop-1-en-1-yl)thiophene | Phenyl-functionalized thiophene |

| Methyl Acrylate | Grubbs' Catalyst | Methyl 4-(thiophen-3-yl)but-2-enoate | Ester-functionalized thiophene |

| Vinyltrimethoxysilane | Grubbs' Catalyst | 3-(3-(Trimethoxysilyl)prop-1-en-1-yl)thiophene | Silyl-functionalized thiophene |

Hydrofunctionalization Reactions (Hydroboration, Hydroamination, Hydrosilylation)

The allyl group of this compound is amenable to various hydrofunctionalization reactions, which involve the addition of an H-X molecule across the double bond.

Hydroboration-Oxidation: This two-step reaction sequence effectively results in the anti-Markovnikov hydration of the alkene. masterorganicchemistry.commasterorganicchemistry.com In the first step, borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (THF), adds across the double bond of the allyl group. wvu.edupressbooks.pub The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. masterorganicchemistry.comwvu.edu Subsequent oxidation of the resulting organoborane, typically with hydrogen peroxide (H₂O₂) and a base, replaces the boron atom with a hydroxyl group, yielding 3-(thiophen-3-yl)propan-1-ol. masterorganicchemistry.comwvu.edu The reaction proceeds with syn stereochemistry, meaning the H and OH groups are added to the same face of the double bond. masterorganicchemistry.compressbooks.pub

Hydroamination: This reaction involves the addition of an N-H bond across the double bond. While not as extensively studied for this compound specifically, hydroamination reactions of alkenes are a known transformation, often requiring a metal catalyst.

Hydrosilylation: This process involves the addition of a silicon-hydrogen bond across the alkene. rsc.org It is typically catalyzed by transition metals, such as platinum or palladium complexes. libretexts.orgdicp.ac.cn The reaction of this compound with a hydrosilane (R₃SiH) would yield a silyl-functionalized propylthiophene derivative. The mechanism often involves oxidative addition of the Si-H bond to the metal center, followed by alkene insertion and reductive elimination. libretexts.org Recent developments have also explored transition-metal-free methods, for example, using lithium triethylborohydride as a catalyst for the hydrosilylation of allenes. organic-chemistry.org

Table 2: Hydrofunctionalization Reactions of this compound

| Reaction | Reagents | Product | Key Feature |

| Hydroboration-Oxidation | 1. BH₃•THF2. H₂O₂, NaOH | 3-(Thiophen-3-yl)propan-1-ol | Anti-Markovnikov addition of H₂O |

| Hydroamination | R₂NH, Catalyst | 3-(Dialkylaminopropyl)thiophene | Formation of a C-N bond |

| Hydrosilylation | R₃SiH, Catalyst | 3-(3-(Trialkylsilyl)propyl)thiophene | Formation of a C-Si bond |

Epoxidation and Dihydroxylation of the Allyl Moiety

The double bond of the allyl group in this compound can be readily oxidized to form an epoxide or a diol.

Epoxidation: This reaction introduces a three-membered cyclic ether, an epoxide, across the double bond. visualizeorgchem.comaklectures.com A common reagent for this transformation is a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). visualizeorgchem.comsaskoer.ca The reaction is stereospecific, with the oxygen atom being delivered to one face of the alkene, resulting in a syn-addition. aklectures.comsaskoer.ca The epoxidation of this compound would yield 2-methyl-3-(thiophen-3-yl)oxirane. Epoxides are valuable synthetic intermediates that can be opened under acidic or basic conditions to introduce various functionalities. visualizeorgchem.comchemistrysteps.com

Dihydroxylation: This reaction converts the alkene into a vicinal diol, a compound with two hydroxyl groups on adjacent carbons. wikipedia.org Dihydroxylation can be achieved through different methods, leading to either syn or anti addition of the hydroxyl groups.

Syn-dihydroxylation: This can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. libretexts.orglibretexts.org These reactions proceed through a cyclic intermediate, resulting in the addition of both hydroxyl groups to the same side of the double bond. libretexts.org The reaction of this compound would produce 1-(thiophen-3-yl)propane-1,2-diol with syn stereochemistry.

Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide with water. chemistrysteps.com The nucleophilic attack of water occurs from the backside, leading to the formation of a trans-diol.

Table 3: Epoxidation and Dihydroxylation of this compound

| Reaction | Reagents | Intermediate/Product | Stereochemistry |

| Epoxidation | mCPBA | 2-Methyl-3-(thiophen-3-yl)oxirane | Syn-addition of oxygen |

| Syn-dihydroxylation | OsO₄, NMO or cold, dilute KMnO₄ | 1-(Thiophen-3-yl)propane-1,2-diol | Syn-addition of OH groups |

| Anti-dihydroxylation | 1. mCPBA2. H₃O⁺ | 1-(Thiophen-3-yl)propane-1,2-diol | Anti-addition of OH groups |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The allyl group in this compound can participate as the dienophile in cycloaddition reactions to form cyclic structures.

Diels-Alder Reaction: This is a [4+2] cycloaddition between a conjugated diene and a dienophile (the alkene). wikipedia.orgsigmaaldrich.com this compound can react with a diene, such as 1,3-butadiene, to form a six-membered ring. iitk.ac.in The reaction is typically thermally promoted and proceeds in a concerted fashion. wikipedia.orgiitk.ac.in Lewis acid catalysis can sometimes be employed to accelerate the reaction. iitk.ac.in The thiophene ring itself can also undergo Diels-Alder reactions, although this typically requires forcing conditions or activation. mdpi.com

1,3-Dipolar Cycloaddition: This reaction involves the addition of a 1,3-dipole to a dipolarophile (the alkene) to form a five-membered heterocyclic ring. organic-chemistry.orgnih.govwikipedia.orgscribd.com Examples of 1,3-dipoles include azides, nitrile oxides, and diazomethane. organic-chemistry.orgnih.gov The reaction of this compound with a 1,3-dipole, for instance, an azide (B81097) (RN₃), would lead to the formation of a triazoline ring, which can be a precursor to other nitrogen-containing heterocycles. wikipedia.org These reactions are valuable for the construction of complex heterocyclic systems. nih.gov

Radical Reactions of the Allyl Group

The allyl group is susceptible to radical reactions due to the stability of the resulting allylic radical.

Radical Addition: The addition of radicals to the double bond of this compound can be initiated by radical initiators. For example, the radical addition of HBr proceeds via a non-Markovnikov pathway, where the bromine radical adds to the less substituted carbon to form the more stable secondary radical, which then abstracts a hydrogen atom.

Radical Cyclization: If the thiophene ring is substituted with a group capable of generating a radical, this radical can undergo intramolecular cyclization onto the allyl double bond. wikipedia.org This is a powerful method for constructing fused ring systems. The efficiency of the cyclization depends on the ring size being formed, with five- and six-membered rings being the most favored. wikipedia.org

Oxidation: Unsaturated lipids containing allylic hydrogens are prone to autoxidation, a radical chain reaction involving oxygen. youtube.com A similar process could occur with this compound, where abstraction of an allylic hydrogen by a radical species initiates a chain reaction with atmospheric oxygen, leading to the formation of hydroperoxides.

Palladium-Catalyzed Transformations of this compound

Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds, and the allyl group of this compound is a suitable substrate for such transformations.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org While the canonical Heck reaction involves an aryl or vinyl halide coupling with an alkene, variations exist. In the context of this compound, the allyl group can act as the alkene component. For example, reacting this compound with an aryl iodide in the presence of a palladium catalyst and a base would be expected to yield an arylated product. wikipedia.org

The reaction mechanism typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the alkene, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst. diva-portal.org The Heck reaction is a powerful tool for the synthesis of substituted alkenes with high stereoselectivity. organic-chemistry.org It has been applied to complex systems, including cascade reactions where the initial Heck product undergoes further transformations, such as a Diels-Alder reaction. nih.gov

Table 4: Heck Reaction of this compound

| Aryl Halide | Palladium Catalyst | Base | Product |

| Iodobenzene | Pd(OAc)₂/PPh₃ | Et₃N | 3-(1,3-Diphenylprop-1-en-1-yl)thiophene |

| 4-Bromoanisole | PdCl₂(PPh₃)₂ | K₂CO₃ | 3-(1-(4-Methoxyphenyl)prop-1-en-1-yl)thiophene |

| 2-Iodopyridine | Pd(dba)₂ | NaOAc | 3-(1-(Pyridin-2-yl)prop-1-en-1-yl)thiophene |

Tsuji-Trost Allylation Reactions

The Tsuji-Trost reaction is a cornerstone of organic synthesis, involving the palladium-catalyzed substitution of a substrate bearing a leaving group in an allylic position. nih.gov The general mechanism commences with the coordination of a Pd(0) catalyst to the alkene of the allyl group, which then undergoes oxidative addition to form a π-allylpalladium(II) complex. ateneo.edu This complex is subsequently attacked by a nucleophile, leading to the substituted product and regeneration of the Pd(0) catalyst. ateneo.edu

While classic Tsuji-Trost reactions require a leaving group, a related and highly significant transformation is the palladium-catalyzed allylic C–H functionalization, which proceeds via a similar π-allylpalladium intermediate but activates a C-H bond directly. rsc.org Research has shown that this compound is a competent substrate in palladium-catalyzed asymmetric allylic C-H alkylation reactions. rsc.org In these transformations, a chiral counteranion strategy is employed to control the stereochemistry of the product. rsc.org This demonstrates that the allyl group of this compound can be effectively functionalized through modern variations of the Tsuji-Trost manifold, providing access to chiral molecules. rsc.org

C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful strategy in organic chemistry, offering an atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. beilstein-journals.org Palladium catalysis is particularly prominent in this field due to its versatility and functional group tolerance. beilstein-journals.orgrsc.org The functionalization can target different C-H bonds within a molecule, such as those on the aromatic ring or at the allylic position.

For thiophene derivatives, C-H activation can occur at the thiophene ring or at adjacent alkyl groups. The regioselectivity is often controlled by the specific catalytic system. For instance, studies on the direct arylation of benzo[b]thiophenes have shown that silver(I) salts can mediate C-H activation at the C2-position (α-position) of the thiophene ring, even at near-room temperature, facilitating subsequent palladium-catalyzed C-C bond formation. nih.govacs.org This approach is applicable to substituted thiophenes, suggesting a viable pathway for the functionalization of the thiophene ring in this compound. acs.org

Furthermore, palladium-catalyzed allylic C-H functionalization represents another key reaction type. This reaction has been developed for various alkenes and is an alternative to the Tsuji-Trost reaction. rsc.org In this process, a Pd(II)/sulfoxide (B87167) system can be used to achieve various allylic C-H functionalizations. rsc.org Studies have demonstrated the successful enantioselective allylic C-H alkylation of this compound using a chiral palladium catalyst, highlighting the ability to functionalize the allylic C-H bonds of this substrate with high stereocontrol. rsc.org

A plausible catalytic cycle for such transformations involves the cleavage of a C-H bond to form a cyclopalladated intermediate, which then undergoes oxidation to a Pd(IV) species, followed by reductive elimination to form the final product. nih.gov

Table 1: Examples of Palladium-Catalyzed C-H Functionalization (Note: This table includes data for related substrates to illustrate the general reactivity patterns applicable to this compound.)

| Substrate | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

| Benzo[b]thiophene | 4-Iodotoluene | Pd₂(dba)₃·CHCl₃ / Ag₂CO₃ | C2-Arylated Benzo[b]thiophene | High | nih.gov |

| This compound | Pyrazolone | Pd(TFA)₂ / Chiral Ligand | Allylic Alkylation Product | Good | rsc.org |

| 2-Phenylpyridine | Various | Pd(OAc)₂ | C-O, C-N, C-X Bond Formation | Varies | nih.gov |

Oxidative and Reductive Transformations of this compound

The dual functionality of this compound, comprising a sulfur-containing aromatic ring and an alkene, allows for a range of oxidative and reductive transformations.

Oxidative Transformations The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide or a sulfone. libretexts.org This transformation is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or peroxyacids. libretexts.org The oxidation of sulfides to sulfones can be catalyzed by various metal catalysts, such as tantalum carbide or niobium carbide, or can be performed under metal-free conditions. organic-chemistry.org For instance, a system of urea-hydrogen peroxide and phthalic anhydride in ethyl acetate (B1210297) provides an environmentally benign method for oxidizing sulfides to sulfones. organic-chemistry.org It is also possible to achieve selective oxidation to the sulfoxide under controlled conditions. mdpi.com While specific studies on this compound are not detailed, these general methods are applicable. The double bond of the allyl group can also be oxidized, for example, via epoxidation or dihydroxylation, though care must be taken to control the chemoselectivity between the ring sulfur and the allyl group.

Reductive Transformations The most common reductive transformation for a compound like this compound is the catalytic hydrogenation of the allyl group's carbon-carbon double bond. libretexts.org This reaction is typically carried out using hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst such as palladium on carbon (Pd/C) or platinum. libretexts.orgorganic-chemistry.org The process, known as hydrogenation, results in the saturation of the double bond to form 3-propylthiophene. libretexts.org This reaction generally occurs with syn-stereochemistry, where both hydrogen atoms add to the same face of the double bond from the surface of the catalyst. libretexts.org

Catalytic hydrogenation is a versatile and clean method, often requiring just the removal of the catalyst and solvent upon completion. illinois.edu The thiophene ring itself is generally resistant to reduction under standard alkene hydrogenation conditions, allowing for selective reduction of the allyl group. However, the sulfur atom in thiophene can act as a catalyst poison for some metal catalysts, which is a consideration in designing such a reduction. illinois.edu More forceful conditions, often involving catalysts like rhodium or ruthenium at higher pressures and temperatures, can reduce the aromatic thiophene ring. drhazhan.com

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

Understanding the kinetics and thermodynamics of chemical reactions is crucial for controlling reaction outcomes and optimizing conditions.

Kinetics Kinetic studies focus on the rate of a reaction and its mechanism. For the C-H activation of thiophenes, kinetic experiments are vital for elucidating the reaction mechanism. For example, in the direct arylation of benzo[b]thiophene, kinetic studies, including the determination of reaction orders and kinetic isotope effects (KIE), have shown that a silver(I)-mediated C-H activation can be the rate-determining step, with the palladium catalyst not being involved in this key step. nih.govacs.org A Hammett analysis performed on the C-H activation of a series of 2-substituted thiophenes indicated a significant buildup of positive charge in the transition state, consistent with an electrophilic concerted metalation-deprotonation (eCMD) mechanism. nih.gov These findings suggest that for this compound, the rate and selectivity of C-H functionalization would be highly dependent on the electronic nature of the catalyst and the specific C-H bond being targeted.

In the context of palladium-catalyzed allylic alkylation, reactions can be under either kinetic or thermodynamic control. acs.org Some transformations, particularly those involving dienes, can lead to thermodynamically unfavorable Z-isomers, indicating that the product distribution is governed by the relative energies of the transition states rather than the final products. snnu.edu.cn For the transformations of this compound, a full understanding would require specific experimental and computational studies to determine the energy profiles of the reaction pathways and the relative stability of intermediates and products.

Advanced Spectroscopic and Structural Elucidation of 3 Allylthiophene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 3-allylthiophene and its derivatives. It provides detailed information about the chemical environment of individual atoms.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex proton (¹H) and carbon (¹³C) NMR spectra of this compound derivatives. These methods reveal correlations between different nuclei, which helps in piecing together the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.comemerypharma.com For a this compound derivative, COSY would show correlations between the protons on the allyl group and adjacent protons on the thiophene (B33073) ring, helping to confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear technique that correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. creative-biostructure.comresearchgate.net This is crucial for assigning the carbon signals of the thiophene ring and the allyl chain by linking them to their known proton resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is unique in that it reveals through-space correlations between protons that are close to each other, irrespective of their bonding connectivity. princeton.eduarxiv.org This is vital for determining the three-dimensional structure and stereochemistry of derivatives. For example, NOESY can confirm the spatial proximity of the allyl group to certain parts of the thiophene ring or other substituents.

A study on the synthesis of 1,3-thiazine derivatives utilized HMBC NMR to determine the coupling between an NH group and an aromatic carbon, which was key to characterizing the resulting tautomer. creative-biostructure.com Similarly, the full characterization of thiamin's thermal degradation products relied on 1D and 2D NMR experiments, with HMBC being decisive in confirming the structure.

Table 1: Application of 2D NMR Techniques for this compound Derivatives

| Technique | Type | Key Interactions Revealed | Primary Application for this compound |

|---|---|---|---|

| COSY | Homonuclear | ¹H-¹H scalar couplings | Confirms connectivity between adjacent protons in the allyl group and on the thiophene ring. creative-biostructure.com |

| HSQC | Heteronuclear | ¹H-¹³C one-bond couplings | Assigns carbon signals of the thiophene and allyl groups. creative-biostructure.com |

| HMBC | Heteronuclear | ¹H-¹³C two- to four-bond couplings | Confirms the overall carbon framework and identifies quaternary carbons. creative-biostructure.com |

| NOESY | Homonuclear | ¹H-¹H through-space interactions | Determines the 3D structure and conformation of the allyl group relative to the thiophene ring. princeton.edu |

Dynamic NMR (DNMR) spectroscopy is a powerful method for studying molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotation. numberanalytics.comlibretexts.org The rate of these dynamic processes can be influenced by temperature, allowing for the determination of kinetic and thermodynamic parameters. numberanalytics.comlibretexts.org

For this compound, DNMR can be used to study the rotation around the C-C single bond connecting the allyl group to the thiophene ring. At different temperatures, the NMR spectra can reveal changes from a fast-exchange regime, where an averaged signal is observed, to a slow-exchange limit, where distinct signals for different conformers may be resolved. ucl.ac.uk This allows for the quantification of the energy barriers associated with these conformational changes. ucl.ac.uk Such studies are crucial for understanding how the flexibility of the allyl group might influence the molecule's properties and interactions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. labmanager.comresearchgate.net These techniques are highly sensitive to the presence of specific functional groups and can also provide insights into molecular conformation. sapub.orgspectroscopyonline.com

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. labmanager.com FT-IR is particularly sensitive to polar bonds and is excellent for identifying functional groups. sapub.org In this compound, characteristic IR bands would be observed for the C-H stretching and bending vibrations of the thiophene ring and the allyl group, as well as the C=C stretching of the allyl group and the C-S stretching of the thiophene ring. For instance, in a derivative containing a sulfone group, strong characteristic peaks for the S=O symmetric and asymmetric stretches would be expected around 1145 cm⁻¹ and 1322 cm⁻¹, respectively. vulcanchem.com

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. sapub.org It is particularly sensitive to non-polar, symmetric vibrations and provides complementary information to FT-IR. spectroscopyonline.com The C=C stretching of the allyl group and the symmetric ring breathing modes of the thiophene ring would likely give rise to strong Raman signals. The analysis of both FT-IR and Raman spectra can provide a more complete picture of the vibrational properties of this compound and its derivatives.

Conformational analysis of non-aromatic heterocyclic compounds has been successfully performed using vibrational spectroscopy combined with quantum chemical calculations. This approach can also be applied to study the different possible conformations of the allyl group in this compound.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Thiophene Ring | C-H Stretch | ~3100 | FT-IR, Raman |

| Ring Stretch | 1350-1600 | FT-IR, Raman | |

| C-S Stretch | 600-850 | FT-IR, Raman | |

| Allyl Group | =C-H Stretch | 3010-3095 | FT-IR, Raman |

| -CH₂- Stretch | 2840-3000 | FT-IR, Raman | |

| C=C Stretch | ~1645 | Raman (strong), FT-IR (weak) | |

| C-H Bend | 910-990 | FT-IR |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., HRMS, tandem MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) of ions with high accuracy, typically to several decimal places. This allows for the determination of the exact molecular formula of this compound and its derivatives, distinguishing them from other compounds with the same nominal mass. researchgate.net

Tandem Mass Spectrometry (MS/MS): In tandem MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. lcms.cz This provides valuable structural information by revealing the fragmentation pathways of the molecule. For this compound, a common fragmentation would be the loss of the allyl group, leading to a prominent peak corresponding to the thiophene radical cation. The fragmentation patterns of derivatives can help to identify and locate substituents on the thiophene ring or the allyl chain. Comparing tandem and high-resolution mass spectrometry can offer complementary data for robust quantification and structural confirmation. lcms.czwaters.com

X-ray Diffraction Studies of Crystalline this compound Derivatives

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic structure of crystalline materials. ebsco.comforcetechnology.com While this compound itself is a liquid at room temperature, its crystalline derivatives can be analyzed by XRD to obtain precise information about bond lengths, bond angles, and intermolecular interactions in the solid state. forcetechnology.com

The resulting diffraction pattern is unique to a specific crystalline structure and serves as a "fingerprint" for identification. ebsco.comforcetechnology.com For derivatives of this compound that form suitable single crystals, XRD analysis can provide an unambiguous determination of the molecular structure, including the conformation of the allyl group and the packing of the molecules in the crystal lattice. This information is invaluable for understanding structure-property relationships. Even for polycrystalline (powder) samples, XRD can confirm the crystalline phase and provide information about the material's purity. researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. bruker.comwikipedia.org While this compound itself is not a radical, EPR can be used to study radical species derived from it, for example, during polymerization reactions or in electrochemical studies. wikipedia.org

If this compound is involved in a reaction that generates a radical intermediate, EPR spectroscopy can be used to detect and characterize this species. The EPR spectrum provides information about the electronic structure of the radical and its interactions with nearby magnetic nuclei (hyperfine coupling), which can help to identify the location of the unpaired electron within the molecule. libretexts.org In situations where radicals are too short-lived to be detected directly, spin trapping techniques can be employed, where a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be observed by EPR. nih.gov

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Structure Analysis

UV-Vis absorption and fluorescence spectroscopy are powerful, non-destructive techniques used to probe the electronic structure of molecules. These methods provide insights into the energy differences between electronic states and the effects of molecular structure and environment on these energies. mdpi.commsu.edu

In the context of this compound and its derivatives, such as poly(3-alkylthiophene)s (P3ATs), UV-Vis spectroscopy is employed to study the π-π* electronic transitions within the conjugated thiophene rings. ukri.orgmdpi.com The position of the absorption maximum (λmax) is sensitive to the conjugation length of the polymer backbone; longer conjugation lengths generally result in a bathochromic (red) shift to longer wavelengths. msu.edu

Fluorescence spectroscopy complements absorption data by providing information about the emissive properties of the excited states. The emission spectrum is typically mirror-symmetrical to the absorption spectrum and occurs at a longer wavelength (a Stokes shift). wikipedia.org The fluorescence quantum yield and lifetime are sensitive parameters that reflect the efficiency of the radiative decay process and can be influenced by factors such as molecular structure, solvent polarity, and temperature. beilstein-journals.orgrsc.org

A significant phenomenon observed in these systems is solvatochromism, where the absorption and emission spectra shift in response to changes in solvent polarity. researchgate.net This effect arises from differential solvation of the ground and excited states of the molecule. For many thiophene-based donor-π-acceptor (D–π–A) systems, an increase in solvent polarity leads to a redshift in the emission spectrum, indicating a larger dipole moment in the excited state compared to the ground state. specac.comtorvergata.it This intramolecular charge transfer (ICT) character is a key feature of their electronic structure. specac.com

The tables below present representative data on the solvatochromic effects observed in thiophene derivatives, illustrating the impact of solvent polarity on their photophysical properties.

Table 1: UV-Vis Absorption Maxima (λabs) of a Thiophene Derivative in Various Solvents This table is representative and compiled from data on various thiophene derivatives to illustrate the solvatochromic effect.

| Solvent | Polarity (ET(30)) | λabs (nm) |

| Cyclohexane | 31.2 | 403 |

| Toluene | 33.9 | 408 |

| Tetrahydrofuran (B95107) (THF) | 37.4 | 406 |

| Acetone | 42.2 | 403 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 45.1 | 408 |

| Acetonitrile | 45.6 | 403 |

| Methanol | 55.4 | 411 |

Data compiled from studies on push-pull type oligo(phenylenevinylene) derivatives for illustrative purposes. rsc.org

Table 2: Fluorescence Emission Maxima (λem) of a Thiophene Derivative in Various Solvents This table is representative and compiled from data on various thiophene derivatives to illustrate the solvatochromic effect.

| Solvent | Polarity (ET(30)) | λem (nm) |

| Cyclohexane | 31.2 | 443 |

| Toluene | 33.9 | 468 |

| Tetrahydrofuran (THF) | 37.4 | 496 |

| Acetone | 42.2 | 518 |

| Dimethyl Sulfoxide (DMSO) | 45.1 | 544 |

| Acetonitrile | 45.6 | 538 |

| Methanol | 55.4 | 602 |

Data compiled from studies on push-pull type oligo(phenylenevinylene) derivatives for illustrative purposes. rsc.org

The study of these spectroscopic properties is fundamental for designing materials with tailored electronic and optical characteristics for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov

Advanced Techniques in Heterogeneous Catalysis Characterization

The catalytic transformation of this compound, for instance through hydrogenation of its allyl group, relies on heterogeneous catalysts, often palladium on a carbon support (Pd/C). mdpi.comunimi.it Understanding the catalyst's structure, the nature of its active sites, and the reaction mechanism under operational conditions is crucial for optimizing catalytic performance. Advanced operando spectroscopic techniques, which involve simultaneous measurement of catalytic activity and spectroscopic characterization, are indispensable for this purpose. nih.gov

Operando X-ray Absorption Spectroscopy (XAS) : XAS is a powerful tool for probing the electronic structure and local coordination environment of the metal atoms in a catalyst under reaction conditions. nih.govnih.gov For palladium-catalyzed reactions, such as allylic C-H activation, operando XAS can track changes in the palladium oxidation state (e.g., Pd(II), Pd(I), Pd(0)) during the catalytic cycle. nih.govacs.orgosti.gov This allows for the identification of the catalyst's resting state and key intermediates, providing critical insights into the reaction mechanism. For example, studies on Pd-catalyzed allylic oxidation have used operando XAS to observe the formation and decay of specific palladium species throughout the reaction, revealing distinct kinetic phases and turnover-limiting steps. nih.govacs.orgosti.gov

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is highly sensitive to the vibrational modes of adsorbed molecules and surface species, making it ideal for identifying reaction intermediates and understanding surface chemistry. specac.commt.com In the context of hydrogenation reactions, in-situ FTIR can monitor the adsorption of reactants like this compound onto the catalyst surface and the subsequent formation of intermediates and products. rsc.org For instance, in the hydrogenation of aromatic compounds over bifunctional catalysts, in-situ FTIR has been used to identify different adsorbed species and to reveal the role of hydrogen spillover in the reaction mechanism. rsc.org This technique can be applied to study the selective hydrogenation of the allyl group of this compound, providing information on how the molecule interacts with the catalyst surface and how the reaction proceeds.

Other important characterization techniques for heterogeneous catalysts include:

X-ray Photoelectron Spectroscopy (XPS) : Provides information on the surface composition and the oxidation state of the elements present in the catalyst. unimi.itresearchgate.net

Transmission Electron Microscopy (TEM) : Used to visualize the size, morphology, and distribution of metal nanoparticles on the support. unimi.itresearchgate.net

X-ray Diffraction (XRD) : Helps in identifying the crystalline phases of the catalyst and determining the bulk structure. researchgate.net

By combining these advanced characterization techniques, a comprehensive understanding of the structure-activity relationship of heterogeneous catalysts used in the reactions of this compound can be achieved, paving the way for the design of more efficient and selective catalytic systems.

Theoretical and Computational Chemistry of 3 Allylthiophene

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de It is based on the principle that the properties of a system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible than methods based on many-electron wavefunctions. mpg.descispace.com DFT has become a versatile tool in computational chemistry for predicting molecular structures, energies, and other properties. wikipedia.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwikipedia.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). mdpi.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A smaller gap generally indicates higher reactivity and lower stability. mdpi.com

For thiophene (B33073) and its derivatives, FMO analysis reveals that the HOMO and LUMO are typically delocalized over the entire molecule. researchgate.net The HOMO-LUMO gap in thiophene derivatives can vary, and these variations are indicative of the relative stability of the compounds. mdpi.com In conjugated systems, the HOMO-LUMO gap tends to be smaller, which facilitates electronic transitions. mdpi.com

Table 1: Frontier Molecular Orbital (FMO) Parameters (Note: The following data is illustrative and based on general findings for thiophene derivatives. Specific values for 3-allylthiophene would require dedicated calculations.)

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Indicates electron-donating ability. | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Indicates electron-accepting ability. | -1.8 |

The distribution of electron density within a molecule is fundamental to understanding its chemical behavior. An electrostatic potential (ESP) map is a visual representation of the charge distribution, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mit.edulibretexts.org These maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

In a molecule like this compound, the sulfur atom in the thiophene ring and the π-system of the ring and the allyl group are expected to be electron-rich regions, depicted as red or yellow on an ESP map. Conversely, hydrogen atoms are typically electron-poor and would appear as blue regions. The total force on a charge distribution can be calculated as an expansion in multipole moments multiplied by derivatives of the electric field. wtamu.edu

DFT provides a framework for calculating various reactivity descriptors that help predict the most likely sites for chemical reactions. One of the most important of these is the Fukui function, f(r). wikipedia.orgresearchgate.net The Fukui function identifies the regions in a molecule where the electron density changes the most upon the addition or removal of an electron. wikipedia.org

There are three main types of Fukui functions:

f+(r): Describes the reactivity towards a nucleophilic attack (electron acceptance). Regions with a high f+(r) value are electrophilic. faccts.deschrodinger.com

f-(r): Describes the reactivity towards an electrophilic attack (electron donation). Regions with a high f-(r) value are nucleophilic. faccts.deschrodinger.com

f0(r): Describes the reactivity towards a radical attack.

For this compound, one would expect the carbon atoms of the thiophene ring and the double bond of the allyl group to be potential sites for electrophilic attack, which would be indicated by high values of f-(r). The specific reactivity of each atom can be quantified using condensed Fukui functions, which provide a value for each atomic site. wikipedia.orgresearchgate.net

Charge Distribution and Electrostatic Potential Maps

Ab Initio Methods for Molecular Geometry Optimization and Energy Calculations

Ab initio methods are computational chemistry methods based on quantum mechanics that are not dependent on experimental data. ntnu.no These methods are used to perform geometry optimizations, which involve finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. shodor.orgtau.ac.il The process iteratively calculates the energy and forces on the atoms, adjusting their positions until a minimum on the potential energy surface (PES) is located. shodor.orgtau.ac.il

For this compound, ab initio calculations, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2), can be used to determine its optimal three-dimensional structure. ntnu.no These calculations provide precise bond lengths, bond angles, and dihedral angles. The final output is not only a new geometry but also the corresponding energy of the molecule at that minimum. shodor.org

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.govmdpi.com By repeatedly calculating the forces on each atom and using these forces to update their positions and velocities, MD simulations generate a trajectory that describes the system's evolution. nih.gov This "three-dimensional movie" at the atomic level provides insights into the dynamic behavior of molecules, such as conformational changes and interactions with other molecules. nih.govrsc.org

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformations, that can be interconverted by rotation about single bonds. auremn.org.brnumberanalytics.com The potential energy surface (PES) is a graphical representation of a molecule's energy as a function of its geometry. numberanalytics.comrsc.org Minima on the PES correspond to stable conformers, while saddle points represent transition states between them. tau.ac.il

For this compound, the primary focus of conformational analysis would be the rotation around the C-C single bond connecting the thiophene ring to the allyl group. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be constructed. auremn.org.br This analysis would identify the most stable conformers (local and global minima) and the energy barriers for interconversion between them. numberanalytics.comrsc.org Two-dimensional PES scans can also be performed to explore the energy landscape as a function of multiple dihedral angles, providing a more comprehensive view of the molecule's conformational flexibility. rsc.orgresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

This article is for informational purposes only and does not constitute professional advice.

Spectroscopic Property Prediction via Computational Methods (e.g., NMR shielding constants, vibrational frequencies)

Computational methods are widely used to predict the spectroscopic properties of organic molecules, providing valuable data for structural identification and analysis. DFT has become a primary tool for these predictions due to its balance of accuracy and computational cost. nih.govmdpi.com For this compound, these methods can forecast its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.

NMR Shielding Constants: The prediction of NMR chemical shifts is a common application of computational chemistry in structural elucidation. nih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the isotropic magnetic shielding constants of nuclei. nih.govrsc.org These shielding constants (σ) are then converted to chemical shifts (δ) using a reference compound, such as Tetramethylsilane (TMS).

The accuracy of predicted NMR chemical shifts depends significantly on the chosen computational methodology, including the density functional (e.g., B3LYP, ωB97X-D) and the basis set (e.g., 6-311++G(2d,p), def2-SVP). nih.govmdpi.com Solvation models are also crucial for accurately simulating the chemical environment in which experimental NMR spectra are typically recorded. nih.govmdpi.com While specific DFT calculations for this compound are not widely published, data from related substituted thiophenes can illustrate the expected values. The protons and carbons of the thiophene ring and the allyl group would have distinct predicted chemical shifts based on their unique electronic environments.

Table 1: Illustrative Predicted 13C and 1H NMR Chemical Shifts for Thiophene Derivatives (Calculated using DFT) Note: This table presents example data for generic thiophene derivatives to illustrate typical computational results, as specific data for this compound was not available in the cited literature.

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| Thiophene C2/C5 | 125 - 140 |

| Thiophene C3/C4 | 120 - 130 |

| Allyl CH | 130 - 140 |

| Allyl CH₂ (vinyl) | 115 - 125 |

| Allyl CH₂ (alkyl) | 30 - 40 |

| Thiophene H | 6.5 - 7.5 |

| Allyl H (vinyl) | 5.0 - 6.0 |

Vibrational Frequencies: Theoretical vibrational frequency calculations are essential for interpreting infrared (IR) and Raman spectra. numberanalytics.com These calculations are performed after optimizing the molecule's geometry to ensure it represents an energy minimum on the potential energy surface. faccts.de The absence of imaginary frequencies in the output confirms that the structure is a true minimum. mdpi.com

For this compound, calculations would predict characteristic vibrational modes corresponding to its functional groups. These include C-H stretching of the thiophene ring and allyl group, C=C stretching of the allyl group and the aromatic ring, and C-S stretching of the thiophene ring. The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum, which can then be compared with experimental data to confirm the structure. researchgate.net

Table 2: Example of Predicted Vibrational Frequencies for a Substituted Thiophene Derivative Note: This table is based on general findings for substituted thiophenes from computational studies, as specific data for this compound was not available in the cited sources. The assignments are representative of the expected vibrational modes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Alkene C-H Stretch | 3080 - 3020 |

| Alkyl C-H Stretch | 2980 - 2850 |

| C=C Stretch (Allyl) | 1650 - 1630 |

| C=C Stretch (Thiophene Ring) | 1550 - 1400 |

| CH₂ Bend | 1470 - 1430 |

Reaction Mechanism Elucidation through Transition State Calculations

Understanding the mechanism of a chemical reaction involves mapping the energetic pathway from reactants to products. This pathway often proceeds through a high-energy species known as the transition state. pressbooks.pubsavemyexams.com Computational chemistry, particularly DFT, is a powerful tool for locating and characterizing these fleeting structures, providing critical insights into reaction feasibility and kinetics. mdpi.comrsc.orgcoe.edu

A key step in this process is the calculation of the transition state geometry, which represents a first-order saddle point on the potential energy surface. A defining feature of a calculated transition state is the presence of a single imaginary vibrational frequency. whiterose.ac.uk This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from the reactant, through the transition state, to the product.

While specific transition state calculations for reactions involving this compound are not detailed in the available literature, studies on similar molecules demonstrate the utility of this approach. For instance, a DFT study on the halogen dance reaction of 2,3-dibromothiophene (B118489) with butyllithium (B86547) elucidated the mechanism by calculating the energies of intermediates and transition states. whiterose.ac.uk The study revealed that the reaction proceeds through an SN2 type transition state where the lithium atom coordinates between the bromine atoms and the sulfur of the thiophene ring. whiterose.ac.uk The calculated activation energies determine the rate-determining step of the reaction. whiterose.ac.uk This type of analysis could be applied to understand reactions of this compound, such as electrophilic substitution or addition reactions at the allyl double bond.

Table 3: Example of Calculated Activation Energies for a Reaction involving a Thiophene Derivative (Halogen Dance Reaction) Source: Adapted from a DFT study on 2,3-dibromothiophene. whiterose.ac.uk

| Reaction Step | Transition State Type | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Initial Lithiation | Four-centre | >110 |

| Lithium-Halogen Exchange (Rate Determining) | SN2 Type | ~45 |

This computational approach allows researchers to build detailed reaction coordinate diagrams, compare the feasibility of different proposed mechanisms, and ultimately gain a deeper, quantitative understanding of the chemical reactivity of molecules like this compound. sumitomo-chem.co.jpcoe.edu

Applications of 3 Allylthiophene in Advanced Materials and Polymer Science

Polymerization of 3-Allylthiophene

The creation of poly(this compound) (P3AT) involves the polymerization of the thiophene (B33073) ring. The pendant allyl group typically remains intact during this process, making it available for post-polymerization modifications. Various polymerization pathways can be employed, each influencing the final properties of the polymer, such as molecular weight, polydispersity, and, crucially, its regioregularity.

Homo-polymerization Pathways (e.g., Radical, Ziegler-Natta, Cationic)

The polymerization of 3-substituted thiophenes can be achieved through several mechanisms, with the choice of pathway significantly affecting the polymer's structure and properties.